Cas no 1260667-92-2 (4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole)

4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole is a brominated triazole derivative featuring an isopropyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized triazoles. The bromine atom at the 4-position enhances its reactivity, enabling efficient cross-coupling reactions such as Suzuki or Sonogashira couplings. Its stable triazole core and moderate steric hindrance from the isopropyl group make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal performance in synthetic workflows.
4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole structure
1260667-92-2 structure
Product Name:4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
CAS No:1260667-92-2
MF:C5H8BrN3
MW:190.0411195755
CID:5692536
PubChem ID:84771344
Update Time:2025-10-23

4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-1-ISOPROPYL-1H-1,2,3-TRIAZOLE
    • AT32074
    • 1260667-92-2
    • EN300-1277839
    • 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
    • 1H-1,2,3-Triazole, 4-bromo-1-(1-methylethyl)-
    • Inchi: 1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3
    • InChI Key: GNNGRGTZRJNJBT-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C(C)C)N=N1

Computed Properties

  • Exact Mass: 188.99016g/mol
  • Monoisotopic Mass: 188.99016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 96.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1?+-.0.1 g/cm3(Predicted)
  • Boiling Point: 233.7±32.0 °C(Predicted)
  • pka: -1.25±0.20(Predicted)

4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole Pricemore >>

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Additional information on 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole

Comprehensive Analysis of 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS No. 1260667-92-2)

The compound 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS No. 1260667-92-2) is a highly versatile heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. Its unique molecular structure, featuring a bromine-substituted triazole ring and an isopropyl group, makes it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in click chemistry, drug discovery, and agrochemical development.

One of the most searched questions regarding 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole revolves around its synthetic pathways. The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method is favored for its high yield, selectivity, and mild reaction conditions. The presence of the bromine atom at the 4-position of the triazole ring offers a reactive site for further functionalization, making it a key building block in organic synthesis.

In the context of drug discovery, 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole is often explored for its potential as a pharmacophore. The triazole ring is known for its ability to mimic amide bonds, enhancing the bioavailability and metabolic stability of drug candidates. Recent studies have highlighted its role in developing antiviral agents and anticancer compounds, aligning with the growing demand for novel therapeutics in global health crises.

Another trending topic is the compound's utility in material science. Its incorporation into polymers and coordination complexes has shown promise in creating advanced materials with tailored properties. For instance, researchers are investigating its use in luminescent materials and catalysts, driven by the need for sustainable and efficient technologies. The isopropyl group adds steric bulk, which can influence the material's thermal stability and solubility.

From an SEO perspective, users frequently search for "4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole suppliers" and "CAS 1260667-92-2 price," reflecting its commercial relevance. The compound is available through specialized chemical suppliers, often with >95% purity, catering to both academic and industrial labs. Quality control and regulatory compliance are critical considerations, given its use in high-value applications.

Environmental and safety data for 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole are also frequently queried. While it is not classified as hazardous under standard regulations, proper handling protocols—such as using personal protective equipment (PPE)—are recommended. This aligns with the broader industry shift toward green chemistry and responsible sourcing.

In summary, 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS No. 1260667-92-2) is a multifaceted compound with applications spanning pharmaceuticals, materials, and catalysis. Its synthetic accessibility and functional versatility make it a staple in modern chemistry, addressing both current challenges and future innovations.

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